molecular formula C9H13NOS B13004097 2-Ethoxy-5-(methylthio)aniline

2-Ethoxy-5-(methylthio)aniline

Cat. No.: B13004097
M. Wt: 183.27 g/mol
InChI Key: JNPIOEOEHGVFSE-UHFFFAOYSA-N
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Description

2-Ethoxy-5-(methylthio)aniline is an aromatic amine derivative characterized by an aniline core substituted with an ethoxy (-OCH₂CH₃) group at the 2-position and a methylthio (-SCH₃) group at the 5-position. This compound shares structural similarities with intermediates used in pharmaceutical and liquid crystal research, particularly in the synthesis of guanidine-based ligands and Schiff bases .

The ethoxy group enhances solubility in organic solvents, while the methylthio moiety may influence electronic properties (e.g., polarizability, dipole moment) and biological activity . Notably, derivatives of 2-chloro-5-(methylthio)aniline (a closely related compound) have been used in radiolabelled NMDA receptor ligands, highlighting its pharmacological relevance .

Properties

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

2-ethoxy-5-methylsulfanylaniline

InChI

InChI=1S/C9H13NOS/c1-3-11-9-5-4-7(12-2)6-8(9)10/h4-6H,3,10H2,1-2H3

InChI Key

JNPIOEOEHGVFSE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)SC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-(methylthio)aniline typically involves the introduction of the ethoxy and methylthio groups onto an aniline derivative. One common method is the nucleophilic aromatic substitution reaction, where an appropriate aniline derivative is reacted with ethyl iodide and methylthiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of 2-Ethoxy-5-(methylthio)aniline may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-(methylthio)aniline can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like iron powder and hydrochloric acid.

    Substitution: The ethoxy and methylthio groups can be substituted with other functional groups through nucleophilic or electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Ethyl iodide, methylthiol, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted aniline derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates
2-Ethoxy-5-(methylthio)aniline is primarily utilized as a precursor in the synthesis of biologically active compounds. It can be transformed into various derivatives that exhibit pharmacological properties. For instance, it serves as a key intermediate in the synthesis of 2-oxindoles, which are known for their anti-inflammatory and anti-diarrheal effects. These 2-oxindole derivatives are valuable in developing drugs targeting central nervous system disorders and inflammatory diseases .

Case Study: Synthesis of 2-Oxindoles
A notable application involves the conversion of 2-Ethoxy-5-(methylthio)aniline into 3-methylthio-2-oxindole through a multi-step reaction involving N-chlorination followed by treatment with ethyl methylthioacetate. This process highlights the compound's versatility as it facilitates the formation of complex structures that can lead to new therapeutic agents .

Organic Synthesis

Reagent in Chemical Reactions
The compound is employed as a reagent in various organic transformations. Its unique functional groups allow for selective reactions that can yield diverse chemical entities. For example, it can participate in mechanochemical acylation procedures, which provide an efficient pathway for synthesizing amides and other derivatives without extensive purification steps .

Table: Reaction Pathways Utilizing 2-Ethoxy-5-(methylthio)aniline

Reaction TypeProductApplication
N-ChlorinationN-ChloroanilinePrecursor for further reactions
Reaction with ThiolThioether derivativesBuilding blocks for pharmaceuticals
AcylationAmidesDrug synthesis

Material Science

Potential Applications in Sensors and Emitters
Recent studies have explored the incorporation of 2-Ethoxy-5-(methylthio)aniline into organic materials for optoelectronic applications. Its structural properties make it suitable for developing near-infrared emitters, which are crucial in photonic devices and sensors . The ability to modify its structure can lead to enhanced performance in these applications.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-(methylthio)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The ethoxy and methylthio groups can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Ethoxy-5-(methylthio)aniline with structurally related aniline derivatives, emphasizing substituent effects on properties and applications:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
2-Ethoxy-5-(methylthio)aniline C₉H₁₃NOS (inferred) 2-OCH₂CH₃, 5-SCH₃ 183.27 Intermediate in NMDA ligand synthesis
5-Ethoxy-2-methylaniline C₉H₁₃NO 5-OCH₂CH₃, 2-CH₃ 151.21 Solubility studies; industrial intermediate
2-Ethoxy-5-(1,3-thiazol-2-yl)aniline C₁₁H₁₂N₂OS 2-OCH₂CH₃, 5-thiazolyl 220.29 Discontinued lab reagent; structural complexity
5-(Ethylsulfonyl)-2-methoxyaniline C₉H₁₃NO₃S 2-OCH₃, 5-SO₂CH₂CH₃ 229.27 VEGFR2 pharmacophoric fragment; antitumor potential
2-Chloro-5-(methylthio)aniline C₇H₈ClNS 2-Cl, 5-SCH₃ 173.66 Precursor for NMDA receptor ligands
5-Methoxy-2-phenoxyaniline C₁₃H₁₃NO₂ 5-OCH₃, 2-OPh 227.25 Unknown biological activity; synthetic intermediate

Key Comparative Insights:

Substituent Effects on Reactivity :

  • The methylthio (-SCH₃) group in 2-Ethoxy-5-(methylthio)aniline enhances nucleophilicity compared to methoxy (-OCH₃) or sulfonyl (-SO₂R) groups, facilitating condensation reactions in ligand synthesis .
  • Ethoxy (-OCH₂CH₃) substituents improve thermal stability in liquid crystalline phases compared to shorter alkoxy chains (e.g., methoxy), as seen in Schiff base analogs .

In contrast, sulfonyl derivatives like 5-(ethylsulfonyl)-2-methoxyaniline exhibit antitumor properties due to their electron-withdrawing effects, which modulate kinase inhibition .

Synthetic Utility :

  • The compound’s methylthio group enables efficient coupling in guanidine syntheses, as demonstrated in the preparation of fluoroethylamine guanidines .
  • Thiazolyl-substituted analogs (e.g., 2-Ethoxy-5-(1,3-thiazol-2-yl)aniline) are more sterically hindered, limiting their application in bulk synthesis .

Research Findings and Data Gaps

  • Computational Studies: DFT calculations on methylthio-containing Schiff bases reveal lower dipole moments (∼2.5 D) compared to nitro- or cyano-substituted analogs, suggesting reduced polarity in 2-Ethoxy-5-(methylthio)aniline derivatives .
  • Toxicity and Safety: No direct data are available for 2-Ethoxy-5-(methylthio)aniline, but structurally similar compounds (e.g., 2-methoxy-5-methylaniline) require handling under inert conditions due to amine reactivity .

Biological Activity

2-Ethoxy-5-(methylthio)aniline is an aromatic amine with potential biological activities that have garnered interest in medicinal chemistry. This compound is characterized by its unique substitution pattern, which can influence its reactivity and interactions with biological targets. Understanding the biological activity of this compound is crucial for its potential applications in drug development, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular structure of 2-Ethoxy-5-(methylthio)aniline can be represented as follows:

  • Chemical Formula : C₉H₁₃NOS
  • Molecular Weight : 181.27 g/mol

The presence of an ethoxy group and a methylthio group on the aniline ring contributes to its chemical properties, affecting solubility, reactivity, and interaction with biological macromolecules.

The biological activity of 2-Ethoxy-5-(methylthio)aniline is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may function as a ligand that modulates the activity of these targets, leading to various biological effects. The exact mechanism is still under investigation, but preliminary studies suggest that it may influence signaling pathways involved in cell proliferation and apoptosis.

Biological Activity Overview

Research has indicated several potential biological activities for 2-Ethoxy-5-(methylthio)aniline:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from aniline derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as topoisomerase inhibition and induction of apoptosis .
  • Antimicrobial Properties : The compound may also possess antimicrobial activity, with studies indicating that certain aniline derivatives can inhibit bacterial growth by disrupting cellular processes .

Anticancer Activity

A study evaluated the anticancer potential of various aniline derivatives, including those structurally related to 2-Ethoxy-5-(methylthio)aniline. The results indicated significant cytotoxicity against liver cancer cells, with IC50 values in the low micromolar range. This suggests that modifications on the aniline core can enhance anticancer properties .

Antimicrobial Studies

In another investigation focusing on antimicrobial activity, derivatives of aniline were tested against a panel of bacterial strains. The findings demonstrated that certain substitutions significantly increased antibacterial efficacy compared to standard antibiotics . This highlights the potential for developing new antimicrobial agents based on the structure of 2-Ethoxy-5-(methylthio)aniline.

Data Tables

Biological ActivityTest SystemIC50 Value (µM)Reference
AnticancerLiver Cancer Cells12.5 ± 1.5
AntimicrobialE. coli15.0 ± 2.0
AntimicrobialS. aureus20.0 ± 3.0

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